

# physicochemical properties of 5-Nitro-2-(piperidin-1-yl)benzaldehyde

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## Compound of Interest

Compound Name: 5-Nitro-2-(piperidin-1-yl)benzaldehyde

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An In-depth Technical Guide to the Physicochemical Properties of **5-Nitro-2-(piperidin-1-yl)benzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound **5-Nitro-2-(piperidin-1-yl)benzaldehyde**. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, synthesis, and characterization. This document summarizes key quantitative data, outlines relevant experimental protocols, and illustrates associated workflows.

## Core Physicochemical Properties

The key physical and chemical properties of **5-Nitro-2-(piperidin-1-yl)benzaldehyde** are summarized in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>14</sub> N <sub>2</sub> O <sub>3</sub>	
Molecular Weight	234.25 g/mol	
Appearance	Solid	
InChI Key	WPONLEWKUHGAEI-UHFFFAOYSA-N	
SMILES String	O=C(C1=CC(--INVALID-LINK--=O)=CC=C1N2CCCCC2)[H]	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

## Synthesis and Structural Elucidation

The synthesis of **5-Nitro-2-(piperidin-1-yl)benzaldehyde** typically proceeds via a nucleophilic aromatic substitution reaction. In this process, the fluorine atom of a precursor like 2-fluoro-5-nitrobenzaldehyde is displaced by piperidine. The electron-withdrawing nature of the nitro group facilitates this substitution at the ortho position.

Crystal Structure: A study on the crystal structure of **5-Nitro-2-(piperidin-1-yl)benzaldehyde** has confirmed that the piperidine ring adopts a stable chair conformation.<sup>[1][2]</sup> In this conformation, the aryl substituent is located in an equatorial position, which is sterically favorable.<sup>[1]</sup>

## Spectroscopic Data Summary

Spectroscopic analysis is critical for the structural confirmation of **5-Nitro-2-(piperidin-1-yl)benzaldehyde**. The expected characteristics for key analytical techniques are outlined below.

Spectroscopy	Expected Characteristic Features	Reference
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aldehyde proton (singlet, ~9.8-10.0 ppm).</li><li>- Aromatic protons on the nitro-substituted ring.</li><li>- Aliphatic protons of the piperidine ring.</li></ul>	[3]
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Carbonyl carbon signal (~190 ppm).</li><li>- Signals for aromatic carbons.</li><li>- Signals for aliphatic carbons of the piperidine ring.</li></ul>	
FT-IR	<ul style="list-style-type: none"><li>- Strong carbonyl (C=O) stretch (~1700 cm<sup>-1</sup>).</li><li>- Aldehyde C-H stretch (~2720 cm<sup>-1</sup> and ~2820 cm<sup>-1</sup>).</li><li>- Aromatic C=C stretches (~1450-1600 cm<sup>-1</sup>).</li><li>- N-O stretching from the nitro group.</li></ul>	[4][5][6]
Mass Spec.	<ul style="list-style-type: none"><li>- Expected protonated molecule [M+H]<sup>+</sup> at m/z 235.</li><li>- Fragmentation may involve <math>\alpha</math>-cleavage of the piperidine ring or loss of the aldehyde group.</li></ul>	[7]

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **5-Nitro-2-(piperidin-1-yl)benzaldehyde** are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

## General Synthesis Protocol via Nucleophilic Aromatic Substitution

This protocol is adapted from established methods for the synthesis of structurally related compounds.[\[8\]](#)

- Materials:

- 2-Fluoro-5-nitrobenzaldehyde
- Piperidine
- Anhydrous potassium carbonate ( $K_2CO_3$ )
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate
- Hexane
- Brine solution
- Anhydrous magnesium sulfate ( $MgSO_4$ )

- Procedure:

- Dissolve piperidine (1.1 equivalents) in anhydrous DMF in a round-bottom flask.
- Add anhydrous  $K_2CO_3$  (2.0 equivalents) to the solution.
- Heat the mixture to 80-90°C with vigorous stirring.
- After 30 minutes, add 2-fluoro-5-nitrobenzaldehyde (1.0 equivalent) to the reaction mixture.
- Continue heating and stirring for 12-24 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a larger volume of water and extract the product with ethyl acetate (3x).

- Combine the organic layers, wash with water and then with brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield pure **5-Nitro-2-(piperidin-1-yl)benzaldehyde**.

## NMR Spectroscopy

- Materials:

- 5-10 mg of the sample for <sup>1</sup>H NMR; 20-50 mg for <sup>13</sup>C NMR.[9]
- Deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).[3]
- 5 mm NMR tube.

- Procedure:

- Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[9]
- Vortex until the sample is fully dissolved.
- Transfer the solution to an NMR tube.
- Insert the tube into the spectrometer, lock onto the deuterium signal, and shim the magnetic field.[9]
- Acquire the <sup>1</sup>H NMR spectrum.
- Acquire the proton-decoupled <sup>13</sup>C NMR spectrum, typically requiring a larger number of scans for a good signal-to-noise ratio.[9]

- Data Analysis:

- Process the spectra to identify chemical shifts ( $\delta$ ), coupling constants (J), and integration values.

- Assign peaks to the corresponding protons and carbons in the molecular structure. The aldehyde proton should appear as a singlet around 10 ppm, with aromatic and piperidine signals in their expected regions.[6]

## FT-IR Spectroscopy

- Procedure (for solid sample using KBr pellet):
  - Thoroughly grind a small amount of the solid sample with dry potassium bromide (KBr).
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
  - Place the pellet in the sample holder of the FT-IR spectrometer.
  - Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Data Interpretation:
  - Identify the strong C=O stretching band characteristic of an aromatic aldehyde, expected around 1705  $\text{cm}^{-1}$ .[6]
  - Look for the aldehyde C-H stretching bands near 2720  $\text{cm}^{-1}$  and 2820  $\text{cm}^{-1}$ .[4]
  - Identify bands corresponding to the aromatic ring and the nitro group.

## Mass Spectrometry (LC-MS/MS)

This protocol is suitable for confirming the molecular weight and studying the fragmentation of the compound.

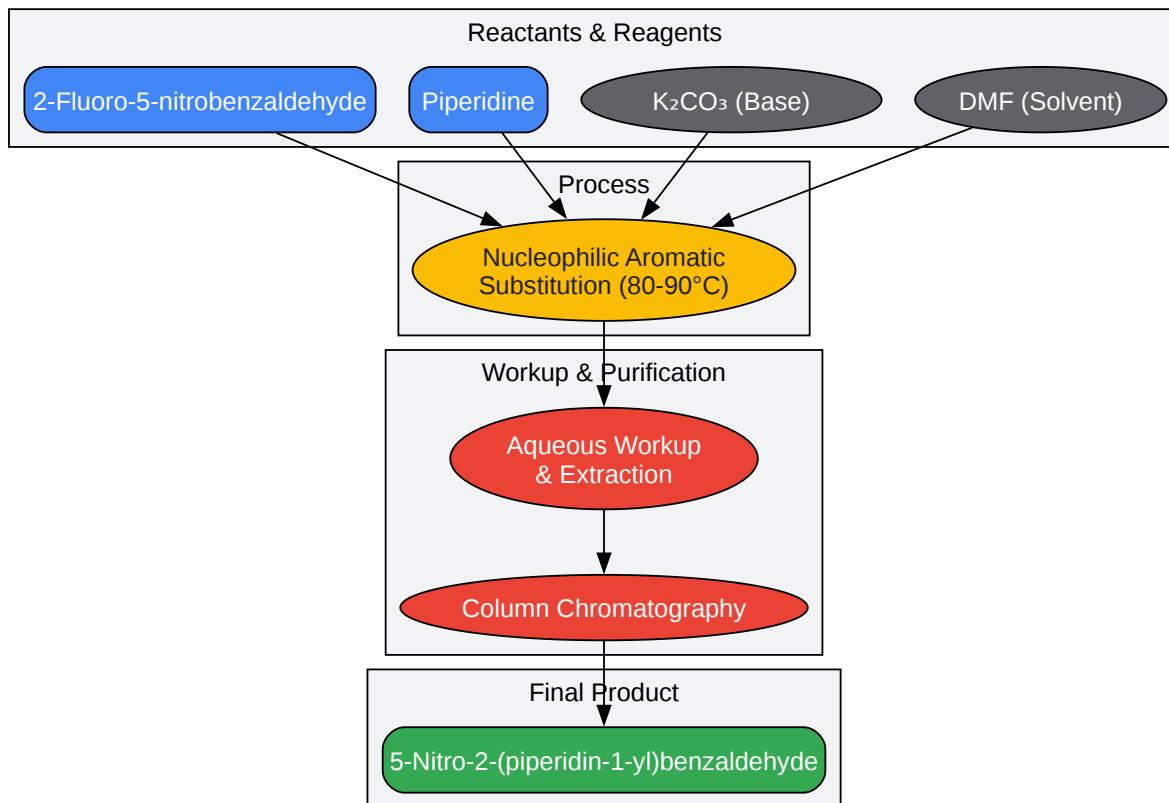
- Materials:
  - 1 mg/mL stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
  - LC-MS grade water with 0.1% formic acid (Mobile Phase A).
  - LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B).
- Procedure:

- Prepare a dilute solution (1-10  $\mu\text{g/mL}$ ) of the sample from the stock solution.[9]
- Inject the sample into an LC-MS system equipped with a C18 reversed-phase column and an electrospray ionization (ESI) source.[7][10]
- Elute the compound using a suitable gradient of Mobile Phase A and B.
- Operate the mass spectrometer in positive ion mode to detect the protonated molecule  $[\text{M}+\text{H}]^+.$ [7]
- Perform a full scan (e.g.,  $\text{m/z}$  100-500) to identify the precursor ion.
- Perform a product ion scan on the precursor ion to obtain the MS/MS fragmentation pattern.

- Data Analysis:
  - Confirm the molecular weight from the  $\text{m/z}$  of the precursor ion ( $[\text{M}+\text{H}]^+$  at 235).
  - Analyze the product ion spectrum to propose fragmentation pathways, which can provide structural confirmation.

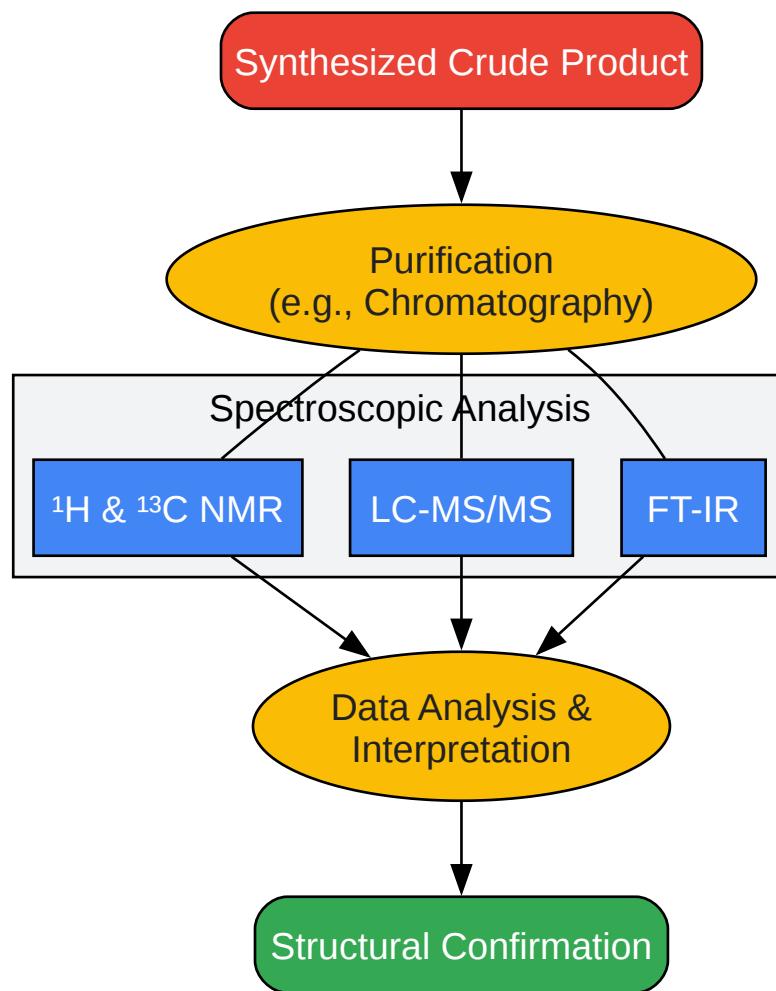
## Visualization of Key Processes

The following diagrams, generated using Graphviz, illustrate key workflows relevant to the synthesis and analysis of **5-Nitro-2-(piperidin-1-yl)benzaldehyde**.



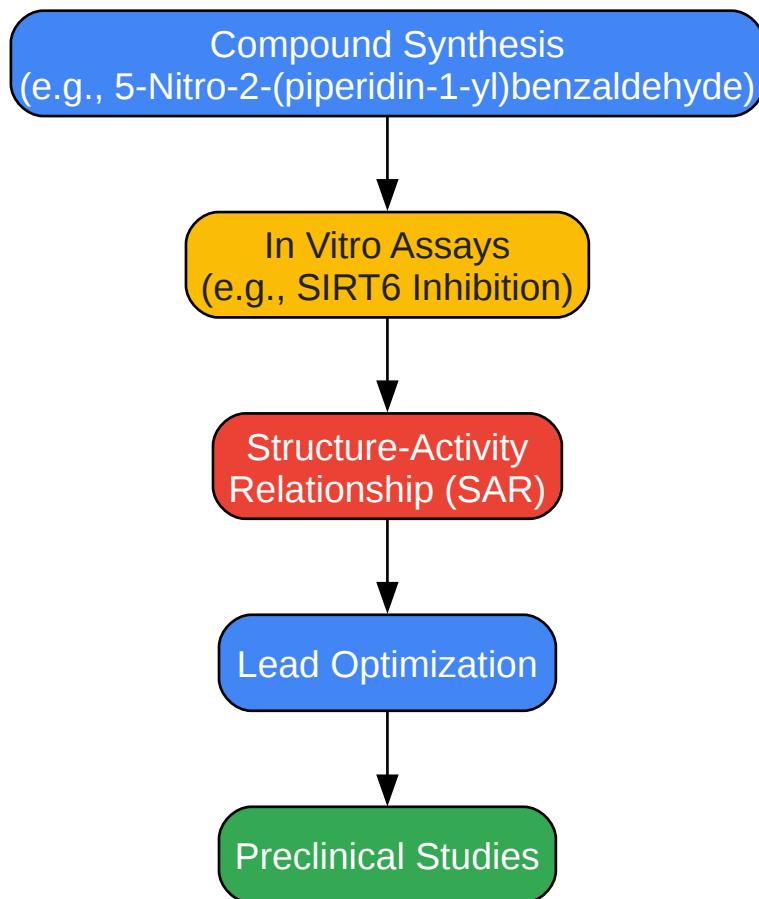
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Caption: General Synthesis Workflow.



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Caption: Analytical Characterization Workflow.



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Caption: Drug Discovery and Development Pipeline.

## Safety Information

It is crucial to handle **5-Nitro-2-(piperidin-1-yl)benzaldehyde** with appropriate safety precautions in a laboratory setting.

Hazard Information	Details	Reference
Pictograms	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Codes	H319 (Causes serious eye irritation)	
Precautionary Codes	P305 + P351 + P338	
Storage Class	11 (Combustible Solids)	

## Conclusion

**5-Nitro-2-(piperidin-1-yl)benzaldehyde** is a valuable compound with a well-defined chemical structure. While some physical properties like melting and boiling points are not readily available in public literature, its identity can be unequivocally confirmed through standard spectroscopic techniques including NMR, FT-IR, and mass spectrometry. The established synthesis via nucleophilic aromatic substitution provides a reliable route for its preparation. As a derivative of the piperidine scaffold, which is prevalent in medicinal chemistry, this compound serves as a key intermediate for the development of novel therapeutic agents, particularly in areas like SIRT6 inhibition for metabolic diseases.<sup>[11]</sup> This guide provides the foundational data and protocols necessary for its effective use in research and development.

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